![molecular formula C10H8BrNS B1519183 2-Bromo-4-(p-tolyl)thiazole CAS No. 101862-33-3](/img/structure/B1519183.png)
2-Bromo-4-(p-tolyl)thiazole
Overview
Description
“2-Bromo-4-(p-tolyl)thiazole” is a heterocyclic organic compound . It falls under the category of thiazole derivatives, which are known for their extensive biological activities .
Synthesis Analysis
Thiazole derivatives, including “2-Bromo-4-(p-tolyl)thiazole”, can be synthesized through various methods. One such method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another method involves the condensation of α-haloketones with thioamides, known as the Hantzsch thiazole synthesis .Molecular Structure Analysis
The molecular formula of “2-Bromo-4-(p-tolyl)thiazole” is C10H8BrNS . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives, including “2-Bromo-4-(p-tolyl)thiazole”, can undergo various chemical reactions. For instance, they can react with arylidenemalononitrile to yield 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Physical And Chemical Properties Analysis
The average mass of “2-Bromo-4-(p-tolyl)thiazole” is 254.146 Da . More detailed physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.Scientific Research Applications
Antimicrobial Activity
2-Bromo-4-(p-tolyl)thiazole: has been studied for its potential as an antimicrobial agent. Thiazole derivatives are known to exhibit significant antibacterial and antifungal activities . The bromine and tolyl groups on the thiazole ring can be modified to target specific microbial strains, making it a valuable scaffold for developing new antimicrobial drugs.
Anticancer Properties
Thiazoles, including 2-Bromo-4-(p-tolyl)thiazole , have been identified as promising compounds in cancer research. They can act as antitumor and cytotoxic agents, potentially inhibiting the growth of cancer cells . Research is ongoing to optimize these compounds for better selectivity and potency against various cancer cell lines.
Neuroprotective Effects
The compound has shown potential in neuroprotection, which is crucial for treating neurodegenerative diseases. Thiazole derivatives can play a role in synthesizing neurotransmitters and protecting neural tissue from damage, which is essential for conditions like Alzheimer’s and Parkinson’s disease .
Anti-inflammatory and Analgesic Uses
Due to their chemical structure, thiazole derivatives including 2-Bromo-4-(p-tolyl)thiazole have been explored for their anti-inflammatory and analgesic properties. They may help in reducing inflammation and pain, which is beneficial for various chronic inflammatory diseases .
Antiviral and Antiretroviral Applications
Thiazole compounds have been used in the design of antiviral and antiretroviral drugs. Their ability to inhibit enzymes that viruses use to replicate makes them valuable in the treatment of diseases like HIV .
Optoelectronic Device Components
In the field of organic electronics, thiazole derivatives are utilized for their high oxidation stability and charge carrier mobility2-Bromo-4-(p-tolyl)thiazole can be incorporated into optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors due to its planar and rigid backbone, which is conducive to electron transport .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-bromo-4-(p-tolyl)thiazole, have been found to possess various biological activities . They have been associated with anticancer , antiviral , and antimicrobial activities . Therefore, it can be inferred that 2-Bromo-4-(p-tolyl)thiazole may interact with a range of biological targets, potentially including enzymes, receptors, or proteins involved in these pathways.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they may inhibit the activity of certain enzymes or bind to specific receptors, leading to changes in cellular processes . The specific interactions of 2-Bromo-4-(p-tolyl)thiazole with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it can be inferred that 2-Bromo-4-(p-tolyl)thiazole may affect multiple biochemical pathways. These could potentially include pathways related to cell growth and proliferation, immune response, and cellular metabolism, among others.
Result of Action
Thiazole derivatives have been associated with various biological activities, including anticancer , antiviral , and antimicrobial effects . Therefore, it can be inferred that the action of 2-Bromo-4-(p-tolyl)thiazole may result in changes in cell growth, immune response, or microbial activity, among other potential effects.
Future Directions
properties
IUPAC Name |
2-bromo-4-(4-methylphenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZVUOXJUMFTQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(p-tolyl)thiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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